タシスラムナトリウム
概要
説明
タシスラムナトリウムは、新規な作用機序を持つ小分子抗腫瘍剤です。現在、さまざまなヒト癌の治療における可能性について調査が進められています。 タシスラムナトリウムは、内在性経路を介してアポトーシスを誘導し、シトクロムcの放出とカスパーゼ依存性細胞死につながります .
2. 製法
タシスラムナトリウムの合成には、ブロモチオフェン誘導体のスルホニル化とそれに続く塩素化を含むいくつかの工程が含まれます。 工業生産法は、制御された反応条件と精製プロセスによる収量と純度の最適化に重点を置いています .
科学的研究の応用
Tasisulam sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfonamide chemistry and its reactivity.
Biology: Researchers use it to investigate cellular apoptosis mechanisms and the role of the intrinsic pathway.
Industry: Its unique properties make it a candidate for developing new anticancer drugs and therapeutic agents.
作用機序
タシスラムナトリウムは、有糸分裂カタストロフィーと抗血管新生を含む二重の作用機序を介してその効果を発揮します。それは、内在性経路を介してアポトーシスを誘導し、シトクロムcの放出とカスパーゼ依存性細胞死につながります。 さらに、血管内皮増殖因子、上皮増殖因子、線維芽細胞増殖因子誘導の内皮細胞索形成を阻害し、その抗血管新生特性に寄与しています .
生化学分析
Biochemical Properties
Tasisulam sodium plays a significant role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, tasisulam sodium increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.
Cellular Effects
Tasisulam sodium has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Additionally, tasisulam sodium blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cancer cell death.
Molecular Mechanism
The molecular mechanism of tasisulam sodium involves several key processes. It induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Tasisulam sodium also increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . Additionally, it blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . These molecular interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tasisulam sodium change over time. The compound has been shown to induce apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . Tasisulam sodium also blocks growth factor-induced endothelial cell cord formation and induces vascular normalization in vivo . These effects demonstrate the compound’s potential to disrupt cell signaling pathways, gene expression, and cellular metabolism over time.
Dosage Effects in Animal Models
The effects of tasisulam sodium vary with different dosages in animal models. In vivo studies have shown that tasisulam sodium displays dose-dependent antitumor efficacy, with a maximal reduction in tumor volume relative to control animals of 77% . High doses of tasisulam sodium can lead to significant toxicity, including hematologic toxicity and myelosuppression . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
Tasisulam sodium is involved in several metabolic pathways. It induces apoptosis through the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . The compound also interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells.
Transport and Distribution
Tasisulam sodium is transported and distributed within cells and tissues through various mechanisms. The compound is highly albumin-bound, which affects its distribution volume and clearance . In vivo pharmacokinetic studies in rats and dogs indicate that tasisulam sodium is metabolized primarily by the liver and has low total plasma clearance with a relatively long half-life . These findings highlight the importance of understanding the compound’s transport and distribution to optimize its therapeutic potential.
Subcellular Localization
The subcellular localization of tasisulam sodium plays a crucial role in its activity and function. The compound increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . These effects demonstrate the compound’s ability to disrupt critical cellular processes and promote cell death in cancer cells. Understanding the subcellular localization of tasisulam sodium is essential for optimizing its therapeutic potential and minimizing adverse effects.
準備方法
The synthesis of tasisulam sodium involves several steps, including the sulfonylation of a bromothiophene derivative and subsequent chlorination. The industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
化学反応の分析
タシスラムナトリウムは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、異なる誘導体を形成できます。
還元: 還元反応は、その官能基を変え、その生物学的活性を変化させることができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素などのハロゲン化剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬に依存します。
4. 科学研究への応用
タシスラムナトリウムは、幅広い科学研究の用途があります。
化学: スルホンアミド化学とその反応性に関する研究のモデル化合物として使用されます。
生物学: 研究者はそれを用いて、細胞アポトーシスのメカニズムと内在性経路の役割を調査しています。
類似化合物との比較
タシスラムナトリウムは、その二重の作用機序により、他の抗がん剤とは異なります。類似の化合物には以下が含まれます。
スニチニブ: 受容体キナーゼレベルで血管内皮増殖因子駆動の血管新生を阻害する抗がん剤。
ソラフェニブ: 抗血管新生特性を持つ別の抗がん剤ですが、分子標的が異なります。
ベバシズマブ: 血管内皮増殖因子を阻害するモノクローナル抗体で、癌治療に使用されています.
タシスラムナトリウムの有糸分裂カタストロフィー誘導と抗血管新生の組み合わせは、これらの類似化合物とは一線を画し、さらなる研究開発のための有望な候補となっています。
生物活性
Tasisulam sodium, also known as LY573636, is a novel anticancer agent with a unique mechanism of action that has been investigated for its biological activity in various cancer types. This small molecule compound exhibits both cytotoxic effects and antiangiogenic properties, making it a subject of interest in oncology research.
Tasisulam induces apoptosis primarily through the intrinsic pathway , leading to mitochondrial dysfunction and subsequent cell death. It has been shown to:
- Trigger cytochrome c release.
- Activate caspase-dependent pathways resulting in cell death.
- Cause accumulation of cells in the G2-M phase of the cell cycle, which is indicative of mitotic catastrophe .
Additionally, tasisulam demonstrates antiangiogenic activity by inhibiting endothelial cell cord formation induced by growth factors such as VEGF (Vascular Endothelial Growth Factor) and FGF (Fibroblast Growth Factor). Notably, it does not interfere with acute growth factor receptor signaling, distinguishing it from other agents like sunitinib that target these pathways directly .
Summary of Biological Activities
Activity Type | Description |
---|---|
Apoptosis Induction | Activates intrinsic pathway leading to caspase activation and cell death. |
G2-M Phase Arrest | Causes accumulation of cells in G2-M phase, leading to mitotic catastrophe. |
Antiangiogenesis | Inhibits endothelial cell cord formation and promotes vascular normalization. |
Phase I Studies
Initial studies focused on determining the maximum tolerated dose (MTD) and pharmacokinetics of tasisulam. A phase I trial revealed that tasisulam is highly protein-bound (~99%) and has a long terminal elimination half-life (approximately 10 days), suggesting significant albumin binding influences its pharmacokinetics .
Phase II Studies
In a phase II clinical trial involving patients with metastatic melanoma, tasisulam showed an overall response rate (ORR) of 11.8%, with a median progression-free survival (PFS) of 2.6 months . However, this study also highlighted significant safety concerns, including high rates of thrombocytopenia and other hematologic toxicities.
Phase III Trials
A randomized open-label phase III trial compared tasisulam with paclitaxel as second-line treatment for metastatic melanoma. The study was halted due to safety concerns after an imbalance in drug-related deaths was observed in the tasisulam arm. The results indicated a response rate of 3% for tasisulam compared to 4.8% for paclitaxel, with median overall survival rates showing no significant advantage for tasisulam .
Case Studies
Several case reports have documented the clinical challenges associated with tasisulam treatment:
- Case Study 1 : A patient experienced severe myelosuppression leading to grade 4 complications during cycle 2 of treatment, which was linked to low clearance rates of tasisulam.
- Case Study 2 : Another patient developed acute respiratory distress syndrome following treatment, highlighting the potential for severe adverse events even at lower doses .
Summary of Clinical Outcomes
Study Type | Response Rate (%) | Median PFS (Months) | Median OS (Months) |
---|---|---|---|
Phase II Melanoma | 11.8 | 2.6 | 9.6 |
Phase III Melanoma | 3.0 | Not reported | Not reported |
特性
CAS番号 |
519055-63-1 |
---|---|
分子式 |
C11H6BrCl2NNaO3S2 |
分子量 |
438.1 g/mol |
IUPAC名 |
sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide |
InChI |
InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16); |
InChIキー |
QSRNOFDYCBMUHQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+] |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br.[Na] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。